N,N-Bis(3-aminopropyl)decylamine

Metalworking Fluid Biocide Multi‑Metal Corrosion Compatibility BIT/BDA/Pyrithione Synergy

N,N‑Bis(3‑aminopropyl)decylamine (CAS 85938‑54‑1) is a C10‑alkyl triamine belonging to the N‑alkyl‑N,N‑bis(3‑aminopropyl)amine family. With the formula C₁₆H₃₇N₃ (MW 271.49 g/mol) , it features a tertiary amine bridge linking a linear decyl chain to two terminal primary amine groups via propyl spacers, yielding an amphiphilic, dicationic structure.

Molecular Formula C16H37N3
Molecular Weight 271.49 g/mol
CAS No. 85938-54-1
Cat. No. B1627751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(3-aminopropyl)decylamine
CAS85938-54-1
Molecular FormulaC16H37N3
Molecular Weight271.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN(CCCN)CCCN
InChIInChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-14-19(15-10-12-17)16-11-13-18/h2-18H2,1H3
InChIKeyHKEBWESLPJXKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N‑Bis(3‑aminopropyl)decylamine (CAS 85938‑54‑1): Chemical Identity & Sourcing Baseline


N,N‑Bis(3‑aminopropyl)decylamine (CAS 85938‑54‑1) is a C10‑alkyl triamine belonging to the N‑alkyl‑N,N‑bis(3‑aminopropyl)amine family [1]. With the formula C₁₆H₃₇N₃ (MW 271.49 g/mol) , it features a tertiary amine bridge linking a linear decyl chain to two terminal primary amine groups via propyl spacers, yielding an amphiphilic, dicationic structure . Suppliers typically offer this compound at ≥95% purity , and a validated reverse‑phase HPLC method (Newcrom R1 column, H₃PO₄/MeCN/H₂O) is available for identity and purity verification [2].

Structure C10 triamine with tertiary bridge, two primary amines
Purity ≥95% typical; identity and purity verification by HPLC
Method Reverse-phase HPLC on Newcrom R1 with H3PO4/MeCN/H2O

Why N,N‑Bis(3‑aminopropyl)decylamine Cannot Be Interchanged with Generic In‑Class Triamines


The biocide spectrum, corrosion compatibility, foaming behaviour, and synergistic formulation space of N‑alkyl‑N,N‑bis(3‑aminopropyl)amines are exquisitely sensitive to alkyl chain length [1]. For example, while the C12 homologue (LONZABAC® 12) exhibits broad‑spectrum antimicrobial activity including mycobacteria [1] and the C8 analogue (EP 1189507) is noted for low foaming under protein load [2], the C10 derivative occupies a distinct performance niche: it acts as a synergistic BDA component in commercial metalworking fluid microbicides (e.g., MOTOREX Grotanol FF1N) with documented anti‑corrosive properties on non‑ferrous alloys [3].

Chain-length sensitivity C10 occupies a mid-point between C8 (low foam) and C12 (broader spectrum); antimicrobial and foam profiles may not transfer.
Synergy mismatch C10-BDA is designed for synergistic BIT/BDA/pyrithione blends; substituting the chain length may alter formulation synergy.
Corrosion compatibility Reported non-ferrous and aluminium compatibility is linked to the C10-BDA formulation; not uniformly claimed for C12 analogues.

Quantitative Evidence Guide: Differentiating Performance of N,N‑Bis(3‑aminopropyl)decylamine vs. Structural Analogs


Differential Metal Compatibility: N,N‑Bis(3‑aminopropyl)decylamine (BDA) in a Commercial Multi‑Metal Safe Microbicidal Cleaner

In the commercial formulation MOTOREX Grotanol FF1N, the active Bis(3‑aminopropyl)decylamine (BDA) is part of a synergistic biocide system (BIT/BDA/sodium pyrithione) that is explicitly certified for use on all steel, non‑ferrous base metal, and aluminium alloys [1]. By contrast, the widely used C12 homologue N,N‑bis(3‑aminopropyl)dodecylamine, while providing good anti‑corrosive properties in general, is frequently formulated into products that emphasize ferrous metal protection .

Metal Compatibility
Formulation-context
C10-BDA formulation: reported suitable for all steel, non‑ferrous, aluminium
C12 homologue: emphasises general anti‑corrosion, ferrous protection
May support multi‑metal machining selection; verify with formulation data.
Commercial formulation context; pH ~9 (1% solution)
Metalworking Fluid Biocide Multi‑Metal Corrosion Compatibility BIT/BDA/Pyrithione Synergy

C10 vs. C12 Chain Length: Implications for Mycobactericidal Activity and Foam Profile in Disinfectant Formulations

Patent EP 3079467 A1 discloses disinfectant cleaner compositions containing a bis(3‑aminopropyl)alkylamine wherein the alkyl chain is C6–C18, and demonstrates tuberculocidal efficacy when combined with a quaternary ammonium chloride at a weight ratio of > 0.1:1 to < 1:1 [1]. Within this class, the C8 analogue (N,N‑bis(3‑aminopropyl)octylamine) was previously selected for its good mycobacterial activity coupled with low foaming compared to the C12 compound LONZABAC 12 (N,N‑bis(3‑aminopropyl)dodecylamine) [2].

Chain‑length balance
Class‑level
C10 structurally positioned between C8 (low foam) and C12 (broader spectrum); no head‑to‑head C10 data.
Reported position may guide foam‑activity balance selection.
SAR inference; direct C10 mycobactericidal data limited
Mycobactericidal Disinfectant Foam Control N‑Alkyl Triamine SAR

Triamine Architecture vs. Simple Diamine Comparator: Enhanced Surface Activity and Chelation Potential

N,N‑Bis(3‑aminopropyl)decylamine contains three nitrogen centres (one tertiary, two primary) compared to only two in the simple diamine N‑decyl‑1,3‑propanediamine (CAS 5538‑99‑8). The additional amine functionality increases the compound's cationic charge density and the number of coordination sites available for metal surface adsorption, a key mechanism in corrosion inhibition and surfactant packing [1].

Amine site advantage
Class‑level
50% more amine sites per molecule vs. N‑decyl‑1,3‑propanediamine (3 vs 2)
Reported architecture may support higher surface substantivity.
Based on structural count; performance requires formulation validation
Triamine Surfactant N‑Decyl‑1,3‑propanediamine Comparison Amine‑based Corrosion Inhibitor

Formaldehyde‑Free Biocide Profile: N,N‑Bis(3‑aminopropyl)decylamine (BDA) as a Drop‑In Replacement for Formaldehyde‑Releasing Agents

The commercial formulation Grotanol FF1N, containing Bis(3‑aminopropyl)decylamine (BDA) as a key active component, is explicitly marketed as formaldehyde‑free and free of organically bound chlorine (no AOX impact) . This contrasts with earlier‑generation metalworking fluid biocides that rely on formaldehyde‑releasing agents such as triazine derivatives (e.g., hexahydro‑1,3,5‑tris(2‑hydroxyethyl)‑s‑triazine), which face increasing regulatory restrictions under EU BPR and EPA guidelines.

Formaldehyde‑free claim
Data to verify
BDA‑based formulation declared formaldehyde‑free and AOX‑free.
May support EU BPR compliance; verify supplier declaration.
Source: product datasheet; no independent regulatory certification provided
Formaldehyde‑Free Biocide Metalworking Fluid Preservative VOC Reduction

Optimal Scientific and Industrial Deployment Scenarios for N,N‑Bis(3‑aminopropyl)decylamine (CAS 85938‑54‑1)


Multi‑Metal Machining Operations: Coolant System Cleaner and Biocide

In facilities machining aluminium alloys, copper alloys, and steel within the same circulation system, the C10‑BDA‑based formulation Grotanol FF1N has demonstrated compatibility across all these metal families at a 1–3% working concentration [1]. The synergistic BIT/BDA/pyrithione system provides broad‑spectrum protection against bacteria, yeasts, and moulds while maintaining anti‑corrosive properties, making it the preferred choice over C12‑based alternatives that may lack explicit non‑ferrous compatibility data.

Formaldehyde‑Free Disinfectant Formulation for EU‑Regulated Environments

Formulators developing disinfectants for food processing, healthcare, or institutional surfaces under EU Biocidal Products Regulation (BPR) 528/2012 can utilise N,N‑bis(3‑aminopropyl)decylamine as a formaldehyde‑free, AOX‑free active component within the C6–C18 bis(3‑aminopropyl)alkylamine class covered by EP 3079467 A1 [2]. Its structural placement at C10 offers a balance between the mycobactericidal activity demonstrated for the class and the low‑foam profile of the C8 analogue [3].

Triamine‑Based Corrosion Inhibitor Building Block for Acidic Systems

Researchers and industrial formulators seeking amine‑based corrosion inhibitors for oilfield or acidic cleaning applications can exploit the triamine architecture of N,N‑bis(3‑aminopropyl)decylamine, which provides 50% more amine coordination sites than the analogous diamine N‑decyl‑1,3‑propanediamine . The tertiary amine bridge connects two primary amine anchoring groups to the decyl hydrophobic tail, enabling strong chemisorption on iron surfaces via N–Fe donor–acceptor bonds [4].

Analytical Reference Standard and Method Development for Triamine Biocides

Analytical laboratories quantifying bis(3‑aminopropyl)alkylamine residues in environmental or formulation matrices can employ the validated reverse‑phase HPLC method (Newcrom R1 column, H₃PO₄/MeCN/H₂O mobile phase) specifically developed for this compound [5]. Combined with the established characterization techniques for the C12 homologue (NMR, HPLC/MS, titration) [6], this enables robust QC/QA protocols for incoming material acceptance testing.

Application
Selection Property
Validation Focus
Multi‑metal coolant system biocide
Reported non‑ferrous and aluminium compatibility
Verify material compatibility across target alloys at recommended working concentration
Formaldehyde‑free disinfectant formulation
BDA‑based, formaldehyde‑free, AOX‑free profile
Confirm tuberculocidal activity and foam profile per target application
Corrosion inhibitor for acidic/oilfield systems
Triamine architecture with higher amine site density
Evaluate surface adsorption and inhibition efficiency in target fluid
Analytical standard for triamine biocide quantification
Reverse‑phase HPLC method on Newcrom R1
Assess method specificity and linearity for sample matrices
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